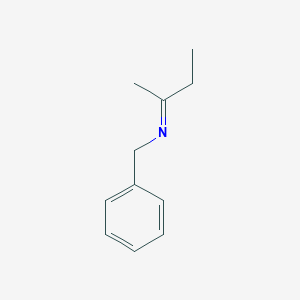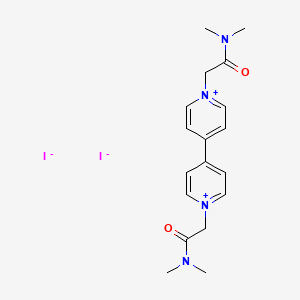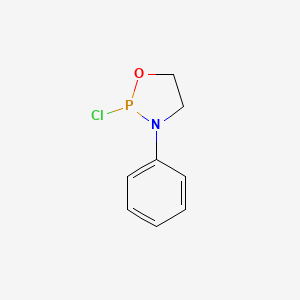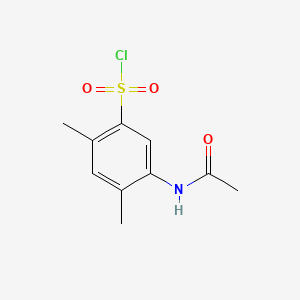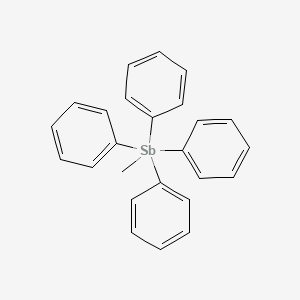
Methyl(tetraphenyl)-lambda~5~-stibane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(tetraphenyl)-lambda~5~-stibane is an organoantimony compound characterized by a central antimony atom bonded to a methyl group and four phenyl groups. This compound belongs to the broader class of organometallic compounds, which are known for their diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(tetraphenyl)-lambda~5~-stibane typically involves the reaction of antimony pentachloride with tetraphenylmethane in the presence of a methylating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction setups to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl(tetraphenyl)-lambda~5~-stibane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: Reduction reactions can convert it back to lower oxidation states of antimony.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organolithium compounds facilitate substitution reactions.
Major Products Formed:
Oxidation: Antimony(V) compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl(tetraphenyl)-lambda~5~-stibane has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Methyl(tetraphenyl)-lambda~5~-stibane involves its interaction with molecular targets through its antimony center. The compound can form coordination complexes with various substrates, influencing their reactivity and stability. The pathways involved include coordination chemistry and redox reactions, which are central to its function in catalysis and other applications.
Comparison with Similar Compounds
Tetraphenylstannane: Similar structure but with a tin center instead of antimony.
Tetraphenylsilane: Contains a silicon center, exhibiting different chemical properties.
Tetraphenylgermane: Germanium-based analogue with distinct reactivity.
Uniqueness: Methyl(tetraphenyl)-lambda~5~-stibane is unique due to the presence of the antimony atom, which imparts specific electronic and steric properties. These properties make it particularly useful in applications requiring strong coordination and redox activity.
Properties
CAS No. |
33756-93-3 |
|---|---|
Molecular Formula |
C25H23Sb |
Molecular Weight |
445.2 g/mol |
IUPAC Name |
methyl(tetraphenyl)-λ5-stibane |
InChI |
InChI=1S/4C6H5.CH3.Sb/c4*1-2-4-6-5-3-1;;/h4*1-5H;1H3; |
InChI Key |
PKLBUPPPAQLXIO-UHFFFAOYSA-N |
Canonical SMILES |
C[Sb](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


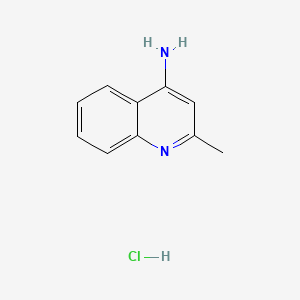
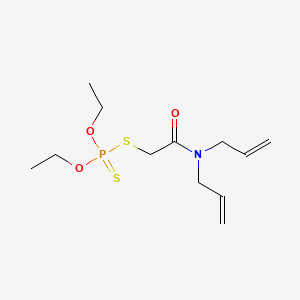
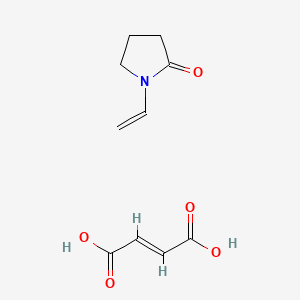


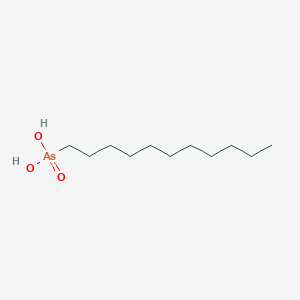
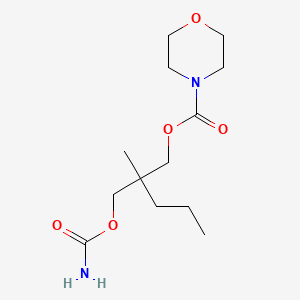
![Ethyl 4-[(3-methylpyrazin-2-yl)methylamino]benzoate](/img/structure/B14683759.png)
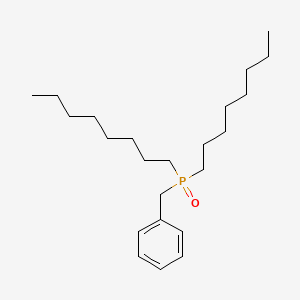
![7-oxapentacyclo[8.7.0.02,6.06,8.011,15]heptadeca-1,4,8,10,12,14,16-heptaene](/img/structure/B14683765.png)
